
3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid is a compound that combines the structural features of azetidine and oxetane rings, both of which are known for their unique chemical properties and reactivity. The presence of fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety further enhances its chemical stability and reactivity, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid typically involves the formation of the azetidine ring followed by the introduction of the difluorooxetane moiety. One common method involves the nucleophilic substitution reaction of a suitable azetidine precursor with a difluorooxetane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, leading to the modulation of their activity. The azetidine and oxetane rings contribute to the compound’s ability to undergo ring-opening reactions, which can further influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoroazetidine hydrochloride: A derivative of azetidine with similar fluorine substitution, used in bioimaging and energetic materials.
3,3-Difluorooxetane: A compound with a difluorooxetane ring, used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
3-(3,3-Difluorooxetan-2-yl)azetidine,trifluoroaceticacid stands out due to the combination of azetidine and oxetane rings, along with the trifluoroacetic acid moiety. This unique structure imparts enhanced chemical stability, reactivity, and potential biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
3-(3,3-difluorooxetan-2-yl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO.C2HF3O2/c7-6(8)3-10-5(6)4-1-9-2-4;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYDZNDQKNGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
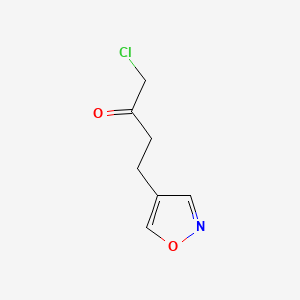
![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
![3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid](/img/structure/B6608096.png)
![tert-butylN-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamatehydrochloride](/img/structure/B6608110.png)
![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamidehydrochloride](/img/structure/B6608119.png)
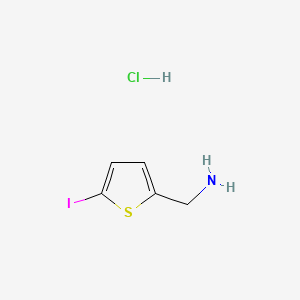
![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)
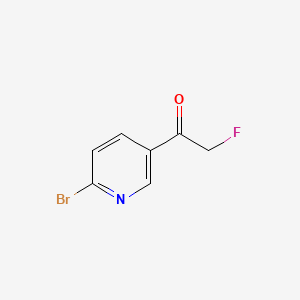

![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
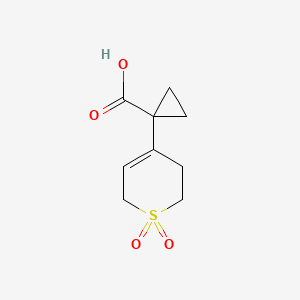
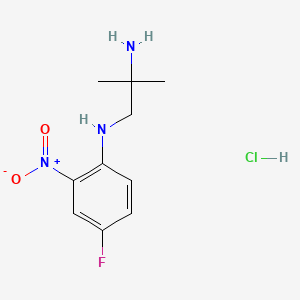
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
